(Pyr1)-Opiorphin trifluoroacetate is a synthetic peptide derived from the naturally occurring opiorphin, which is known for its analgesic properties. Opiorphin is a small peptide that acts as an endogenous inhibitor of enkephalin-degrading enzymes, thereby enhancing the effects of enkephalins, which are natural pain-relieving compounds in the body. The trifluoroacetate salt form is often used to improve the stability and solubility of the compound for research and therapeutic applications.
The compound is synthesized through chemical processes that mimic the natural biosynthesis of opiorphin. It is primarily studied in biochemical and pharmacological research settings.
(Pyr1)-Opiorphin trifluoroacetate falls under the classification of peptides and neuropeptides, specifically as an analgesic agent due to its role in pain modulation.
The synthesis of (Pyr1)-Opiorphin trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing chain while attached to a solid support.
The molecular structure of (Pyr1)-Opiorphin trifluoroacetate consists of a sequence of amino acids that includes a pyrrolidine derivative at position one, which enhances its bioactivity.
(Pyr1)-Opiorphin trifluoroacetate primarily engages in biochemical interactions rather than traditional chemical reactions. Its main activity involves binding to opioid receptors, which modulate pain perception.
The mechanism of action for (Pyr1)-Opiorphin trifluoroacetate involves its interaction with opioid receptors in the central nervous system.
(Pyr1)-Opiorphin trifluoroacetate has several scientific uses, particularly in pharmacological research:
This compound represents an important area of study within neuropeptide research, offering insights into pain modulation and therapeutic strategies.
The discovery of Opiorphin originated from investigations into natural pain-modulating pathways in humans. In 2006, researchers isolated the native QRFSR peptide from human saliva after identifying its ability to inhibit substance P degradation by neutral endopeptidase (NEP). This breakthrough emerged from functional assays using human LNCaP prostate epithelial cells, which express membrane-bound NEP. Fractionation of saliva via cation-exchange HPLC (CE-HPLC) and reverse-phase HPLC (RP-HPLC) revealed two active molecular populations: the major form QRFSR (Opiorphin) and a minor hydrophobic variant later identified as (Pyr1)-Opiorphin (GlpRFSR), formed via spontaneous cyclization of N-terminal glutamine to pyroglutamate [3].
Initial in vivo studies demonstrated that native Opiorphin suppressed pain in rodent models with efficacy comparable to morphine, without inducing tolerance or addiction. However, its therapeutic potential was limited by rapid gastrointestinal degradation and poor blood-brain barrier penetration. To address these limitations, researchers developed the stabilized pyroglutamate analog, (Pyr1)-Opiorphin, which resisted enzymatic cleavage while retaining analgesic properties. The trifluoroacetate salt form (CAS 1189350-60-4) was subsequently synthesized to facilitate pharmacological studies [1] [4].
Key Milestones:
Table 1: Discovery and Development Timeline
Year | Milestone | Significance |
---|---|---|
2006 | Isolation of QRFSR (Opiorphin) from human saliva [3] | First identification of endogenous human enkephalinase inhibitor |
2010 | Confirmation of morphine-comparable analgesia without addiction liability [1] | Validated therapeutic potential of Opiorphin class |
2016 | Characterization of (Pyr1)-Opiorphin trifluoroacetate [1] | Stabilized analog enabling systemic administration studies |
Systematic Nomenclature:
Structural Features:
Table 2: Structural Comparison of Opiorphin Variants
Property | Native Opiorphin (QRFSR) | (Pyr1)-Opiorphin |
---|---|---|
Sequence | Gln-Arg-Phe-Ser-Arg | Pyr-Arg-Phe-Ser-Arg |
Molecular Weight | 692.78 g/mol | 675.74 g/mol (base) |
N-Terminus | Free amine (Glutamine) | Cyclized pyroglutamate |
Stability | Low (enzymatically cleaved) | High (resists aminopeptidases) |
CAS Number | Not assigned | 1189350-60-4 [4] |
(Pyr1)-Opiorphin trifluoroacetate exerts analgesia by amplifying endogenous opioid signaling through selective inhibition of enkephalin-degrading enzymes:
Mechanism of Action:
Physiological Effects:
Table 3: Key Physiological Actions of (Pyr1)-Opiorphin
Target Pathway | Biological Effect | Functional Outcome |
---|---|---|
NEP/AP-N inhibition | ↑ Enkephalin half-life | Spinal analgesia (mechanical/chemical pain) |
δ-Opioid receptor | Mood modulation | Antidepressant-like effects |
μ-Opioid receptor | Periaqueductal gray neuron inhibition | Panicolytic (antipanic) response |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4